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Compound of Interest

Compound Name: Dixyrazine

Cat. No.: B1217888

Disclaimer: Direct quantitative preclinical data on the receptor binding profile of Dixyrazine is
not readily available in publicly accessible literature. Dixyrazine is a low-potency phenothiazine
antipsychotic. To provide a representative understanding of its likely off-target effects, this
guide utilizes preclinical data for Chlorpromazine, a well-characterized and structurally related
low-potency phenothiazine.[1][2][3] The off-target profile of Dixyrazine is expected to be
broadly similar to that of Chlorpromazine.

Introduction

Dixyrazine is a first-generation antipsychotic belonging to the phenothiazine class.[4] Like
other drugs in its class, its therapeutic action in psychosis is primarily attributed to the
antagonism of dopamine D2 receptors in the mesolimbic pathway. However, phenothiazines
are known for their broad pharmacological profiles, interacting with a variety of other
neurotransmitter receptors. These interactions, distinct from the intended therapeutic target
(on-target), are referred to as off-target effects. In preclinical models, the characterization of
these off-target interactions is crucial for predicting the side-effect profile of the drug. The
primary off-target activities of low-potency phenothiazines like Dixyrazine involve the
antagonism of histaminic, muscarinic, and adrenergic receptors, which are linked to sedative,
anticholinergic, and cardiovascular side effects, respectively.

Off-Target Receptor Binding Profile

The following tables summarize the in vitro binding affinities (Ki values) of Chlorpromazine, as
a representative compound for Dixyrazine, for key on-target and off-target receptors in
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preclinical models. The Ki value represents the concentration of the drug that will bind to 50%
of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding
affinity.

Table 1: Dopamine Receptor Affinities (On-Target and

Off-Target)
. Preclinical
Receptor Subtype Ki (nM) . Reference
Species/System
Dopamine D1 73 Not Specified
Dopamine D2 0.55 Not Specified

. Preclinical
Receptor Subtype Ki (nM) . Reference
Species/System
Histamine H1 3 Human

Table 3: Muscarinic Acetylcholine Receptor Affinities

(Off-Target)
. Preclinical
Receptor Subtype Ki (nM) . Reference
Species/System
Muscarinic M1 24 Rat Brain
Muscarinic M2 48 Rat Brain

ble 4: Ad . finities (Off- |

Preclinical

Receptor Subtype Ki (nM) . Reference
Species/System

Adrenergic al Potent Antagonist Rat Hepatocytes

Adrenergic a2 Weak Antagonist Hamster Adipocytes
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Signaling Pathways and Experimental Workflow

Visualizations
Signaling Pathways of Off-Target Effects

The following diagram illustrates the primary signaling pathways affected by the off-target
antagonism of H1, M1, and al receptors by phenothiazines.
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Phenothiazine (e.g., Dixyrazine)
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Physiological Effects (Off-Target)

Dry Mouth, Blurred Vision Orthostatic Hypotension
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Preparation

Prepare cell membranes
expressing target receptor

Determine protein
concentration

Incubate membranes with
fixed concentration of radioligand

Add increasing concentrations
of test compound (e.g., Dixyrazine)

Incubate to reach equilibrium

Separation and Quantification

Rapid filtration to separate
bound and free radioligand

:

Wash filters to remove
non-specific binding

:

Quantify radioactivity
on filters (scintillation counting)

Data Anhalysis

Plot % inhibition vs.
log[test compound]

Calculate IC50 from
non-linear regression

Calculate Ki using
Cheng-Prusoff equation
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Drug Action

Dixyrazine Administration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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